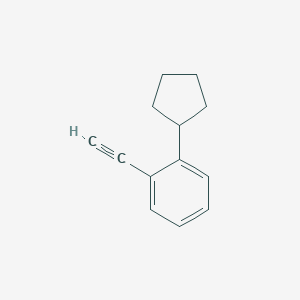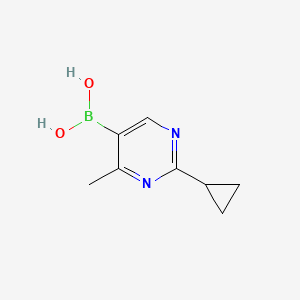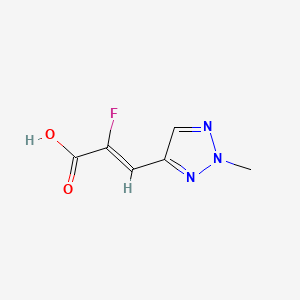
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-substituted alkene and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro Group: The fluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Alkene: The alkene moiety can be formed through Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amino or thio-substituted derivatives.
科学的研究の応用
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling studies.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the fluoro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2Z)-2-chloro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-bromo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-iodo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
Uniqueness
The presence of the fluoro group in (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
特性
分子式 |
C6H6FN3O2 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC名 |
(Z)-2-fluoro-3-(2-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6FN3O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h2-3H,1H3,(H,11,12)/b5-2- |
InChIキー |
ADAYVOIXLDMXLV-DJWKRKHSSA-N |
異性体SMILES |
CN1N=CC(=N1)/C=C(/C(=O)O)\F |
正規SMILES |
CN1N=CC(=N1)C=C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


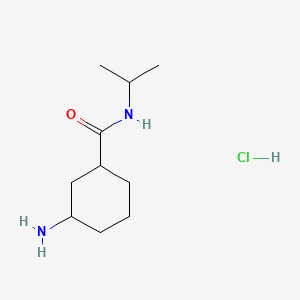
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
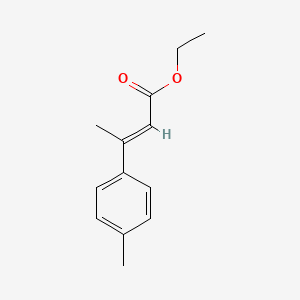
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
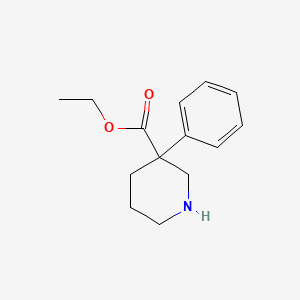

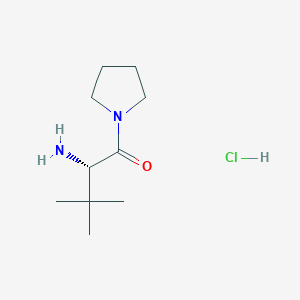
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)

